molecular formula C23H24N2O6S B11363662 N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11363662
M. Wt: 456.5 g/mol
InChI Key: UKIUITNRBYRXJU-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is a synthetic organic compound that belongs to the class of isoxazolecarboxamides This compound is characterized by its complex structure, which includes a benzyl group, a thiophene ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole ring, the introduction of the benzyl group, and the incorporation of the thiophene ring. Common synthetic routes may include:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: This step may involve the use of benzyl halides and suitable nucleophiles.

    Incorporation of the Thiophene Ring: This can be done through various coupling reactions, such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated benzyl derivatives and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the isoxazole ring may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxybenzyl)-N-(tetrahydro-3-thiophenyl)-5-phenyl-3-isoxazolecarboxamide
  • N-(3,4-Dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thiophenyl)-5-phenyl-3-isoxazolecarboxamide

Uniqueness

The uniqueness of N-(3,4-DIMETHOXYBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H24N2O6S

Molecular Weight

456.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H24N2O6S/c1-29-20-9-8-16(12-22(20)30-2)14-25(18-10-11-32(27,28)15-18)23(26)19-13-21(31-24-19)17-6-4-3-5-7-17/h3-9,12-13,18H,10-11,14-15H2,1-2H3

InChI Key

UKIUITNRBYRXJU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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